molecular formula C9H9NO4 B1295979 Methyl 2-(4-nitrophenyl)acetate CAS No. 2945-08-6

Methyl 2-(4-nitrophenyl)acetate

Cat. No. B1295979
CAS RN: 2945-08-6
M. Wt: 195.17 g/mol
InChI Key: PQRGTRBYCFLHKY-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

To a mixture of 2-(4-nitrophenyl)acetic acid (1 g, 5.52 mmol) dissolved in methanol (100 mL) cooled to 0° C., was added thionyl chloride (1.31 mL, 11 mmol) dropwise slowly. The mixture was stirred at 0° C. for 30 min then 25° C. for 1 h. TLC Rf=0.5 PDT (50% EtOAc/heptane; Rf=0.2 for SM). The mixture was concentrated under reduced pressure to afford (4-nitro-phenyl)-acetic acid methyl ester (1.1 g, 100%). 1H NMR (CDCl3) δ 8.2 (d, 1H), 7.5 (d, 1H), 3.79 (s, 2H), 3.78 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=O.[CH3:18]COC(C)=O.CCCCCCC>CO>[CH3:18][O:12][C:11](=[O:13])[CH2:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
1.31 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
25° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.